molecular formula C13H13N3O3 B1397205 N-(4-Methoxybenzyl)-4-nitropyridin-2-amine CAS No. 942076-74-6

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Cat. No.: B1397205
CAS No.: 942076-74-6
M. Wt: 259.26 g/mol
InChI Key: WGBFXHDMRPEHQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-Methoxybenzyl (PMB) esters in organic synthesis . The PMB ester is known as an inexpensive “workhorse” protecting group, which can be readily introduced under mild reaction conditions and possesses excellent stability under many reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of protecting groups to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various characteristics such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .

Scientific Research Applications

Overview of Biogenic Amines in Fish Safety and Quality

Biogenic amines, such as histamine, cadaverine, and putrescine, play significant roles in fish safety and quality, influencing food toxicity and spoilage. Despite histamine's association with scombroid food poisoning, its presence alone may not suffice to cause toxicity. Cadaverine and putrescine can potentiate histamine's toxicity. Cadaverine serves as an index for the initial decomposition stage of fish. Understanding the interaction between biogenic amines and nitrosamines formation is crucial for ensuring fish product safety, highlighting the importance of monitoring these compounds in food safety assessments (Bulushi et al., 2009).

Catalytic Reduction of Nitro Compounds to Amines

The catalytic reduction of aromatic nitro compounds to aromatic amines, using carbon monoxide (CO) as a reducing agent, has gained attention for its potential in organic synthesis. This process, involving metal-catalyzed reductive carbonylation, has been explored extensively in both academic and industrial settings for the past decade, showcasing the versatility and efficiency of CO in the reduction of nitro groups to amines (Tafesh & Weiguny, 1996).

N-Nitrosodimethylamine (NDMA) Formation and Removal

Understanding the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater is crucial for public health. NDMA, a by-product of water treatment processes like chloramination, poses significant health risks. Advanced water and wastewater treatment technologies, such as UV photolysis and biological processes, have shown potential in effectively reducing NDMA levels, highlighting the importance of optimizing treatment methods to mitigate NDMA formation and ensure water safety (Sgroi et al., 2018).

Reductive Amination and Amine Synthesis

Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent and catalyst, is a key method for synthesizing amines. This process, utilizing hydrogen as a reducing agent, is particularly attractive for large-scale production due to its cost-effectiveness and wide applicability in synthesizing primary, secondary, and tertiary alkyl amines, which are crucial in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Safety and Hazards

Safety and hazards associated with similar compounds often involve precautions such as avoiding dust formation, avoiding ingestion and inhalation, and wearing suitable protective clothing .

Mechanism of Action

Target of Action

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a complex compound with potential therapeutic applications. While specific information about this compound is limited, compounds with similar structures have been found to target key enzymes such as β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

The compound’s mode of action is likely to involve interactions with its target enzymes. For instance, it may inhibit the activity of these enzymes, leading to changes in the biochemical processes they regulate . .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting BACE, it could potentially reduce the formation of amyloid beta (Aβ), a protein that forms plaques in the brains of Alzheimer’s patients . Similarly, by inhibiting GSK3β, it could potentially reduce the levels of phosphorylated tau, another key protein involved in Alzheimer’s .

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

The result of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. For example, if it effectively inhibits BACE and GSK3β, it could potentially reduce the formation of Aβ plaques and phosphorylated tau, thereby mitigating the symptoms of Alzheimer’s .

Biochemical Analysis

Biochemical Properties

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These interactions are crucial as they influence the compound’s role in biochemical pathways, particularly in the context of neurodegenerative diseases like Alzheimer’s Disease. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, this compound has been shown to reduce amyloid beta (Aβ) formation and tau phosphorylation . This modulation of cellular processes is critical in understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), leading to the inhibition of these enzymes . This inhibition results in the downregulation of APP and BACE levels, thereby preventing amyloid beta (Aβ) formation and reducing tau phosphorylation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to inhibit cell growth against certain cell lines has been evaluated over time, demonstrating varying degrees of efficacy . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For example, higher doses of the compound have been associated with increased inhibition of amyloid beta (Aβ) formation and tau phosphorylation, but also with potential toxic effects . Understanding these dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the compound’s interaction with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) affects the metabolic pathways related to amyloid beta (Aβ) formation and tau phosphorylation . These interactions are critical for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the subcellular level.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFXHDMRPEHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730541
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942076-74-6
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 3 neck round bottom flask fitted with a mechanical stirrer, was added N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide (38.72 g, 0.14 mol) and chloroform (580 mL). The reaction mixture was cooled to 0° C. and phosphorus trichloride (36.8 mL, 0.42 mol) was added dropwise. The reaction mixture was allowed to warm to rt and stir overnight. The reaction mixture was filtered and the resulting solid was slurried with hexanes and filtered (repeated several times) to afford N-(4-methoxybenzyl)-4-nitropyridin-2-amine (39.34 g, 102%) as a yellow solid. LCMS: (FA) ES+ 260.3.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Name
N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide
Quantity
38.72 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two
Quantity
36.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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